![molecular formula C16H26O5 B14242021 Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol CAS No. 236735-78-7](/img/structure/B14242021.png)
Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol is a chemical compound that combines the properties of acetic acid and a substituted hexanol. This compound is characterized by the presence of a methoxyphenyl group attached to a hexanol backbone, which is further linked to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol typically involves the reaction of 6-bromohexan-1-ol with 4-methoxyphenol in the presence of a base such as potassium carbonate. This reaction forms 6-[(4-methoxyphenyl)methoxy]hexan-1-ol, which is then subjected to acetylation using acetic anhydride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
Oxidation: Formation of 6-[(4-methoxyphenyl)methoxy]hexanoic acid.
Reduction: Formation of 6-[(4-methoxyphenyl)methoxy]hexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The methoxyphenyl group can enhance the compound’s ability to interact with hydrophobic regions of proteins, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the hexanol backbone.
6-methoxyhexanoic acid: Contains a similar hexanol backbone but lacks the methoxyphenyl group.
Uniqueness
Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol is unique due to the combination of the methoxyphenyl group and the hexanol backbone, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
236735-78-7 |
|---|---|
Fórmula molecular |
C16H26O5 |
Peso molecular |
298.37 g/mol |
Nombre IUPAC |
acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol |
InChI |
InChI=1S/C14H22O3.C2H4O2/c1-16-14-8-6-13(7-9-14)12-17-11-5-3-2-4-10-15;1-2(3)4/h6-9,15H,2-5,10-12H2,1H3;1H3,(H,3,4) |
Clave InChI |
BVLLMYNJSGHDAA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.COC1=CC=C(C=C1)COCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


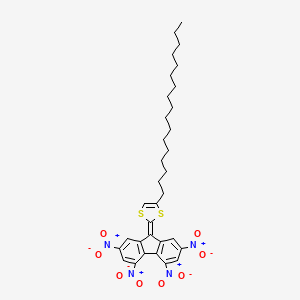



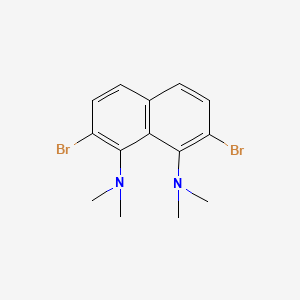

![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
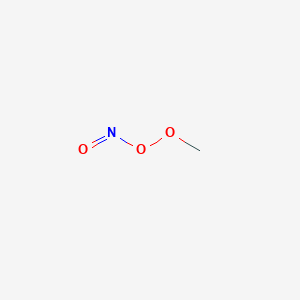
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
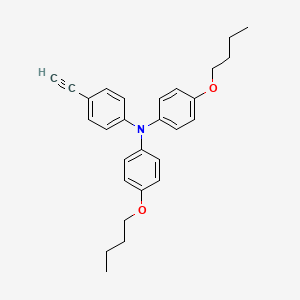
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)

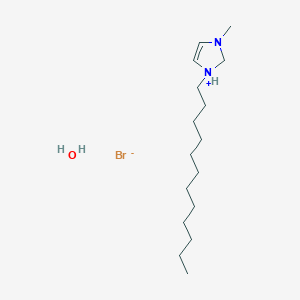
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
